1-(4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, a piperidine ring, and a pyridine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
The synthesis of 1-(4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide involves multiple steps, including the formation of the quinazoline core, the introduction of the piperidine ring, and the attachment of the pyridine moiety. Common synthetic routes may involve:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Piperidine Ring: This step may involve the use of piperidine derivatives and coupling reactions.
Attachment of the Pyridine Moiety: This can be done through nucleophilic substitution or other suitable reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-(4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Imidazole-containing Compounds: These compounds also feature heterocyclic structures and have diverse biological activities.
Pyrrolidine-containing Compounds: These compounds are widely used in medicinal chemistry for their bioactive properties.
Quinazoline Derivatives: These compounds have a similar core structure and are known for their therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-[4-oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3S/c1-2-3-4-13-31-25(34)21-6-5-20(24(33)30-14-9-19(10-15-30)23(27)32)16-22(21)29-26(31)35-17-18-7-11-28-12-8-18/h5-8,11-12,16,19H,2-4,9-10,13-15,17H2,1H3,(H2,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCGLDFQNZMERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.